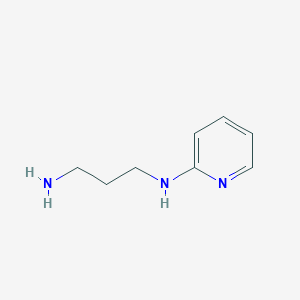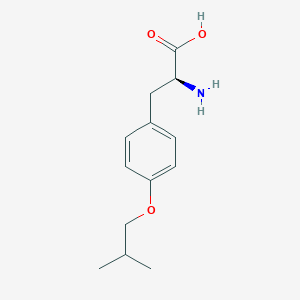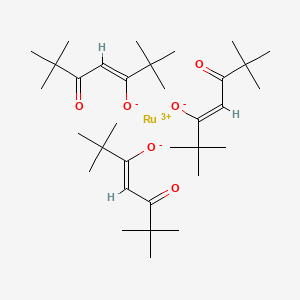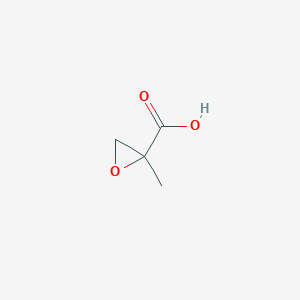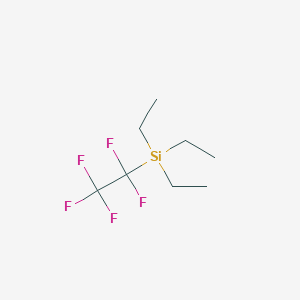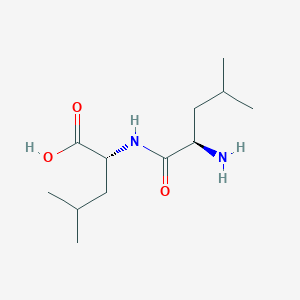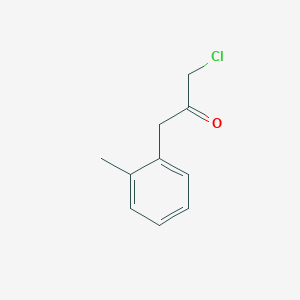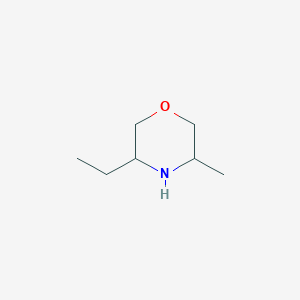
3-Ethyl-5-methylmorpholine
説明
3-Ethyl-5-methylmorpholine is a heterocyclic organic compound that contains nitrogen in its ring structure. It has a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing insights into its structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques. For instance, electroanalytical tools can be utilized to investigate redox-active intermediates . Additionally, quantitative chemical analysis methods involving titrations and gravimetric data can be used to determine the amount of a substance present in a sample .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others which are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Energetic Effects of Alkyl Groups on Morpholine Structure
Research by Freitas et al. (2017) focused on the thermochemical properties of N-methylmorpholine and N-ethylmorpholine compounds. This study evaluated the energetic effects of replacing the hydrogen of the amino group with an alkyl group in the morpholine scaffold. The findings shed light on how such modifications influence the standard molar enthalpies of formation and structural changes, providing insights into the energetic aspects of morpholine derivatives which can be critical for materials science and chemical engineering applications (Freitas et al., 2017).
Polymerization and Material Synthesis
Singha et al. (2005) demonstrated the atom transfer radical polymerization of Ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, using a catalyst complex. This research contributes to the development of new polymeric materials with potential applications in coatings, adhesives, and sealants (Singha et al., 2005).
Block Copolymer Synthesis
Weiwei et al. (2003) explored the synthesis of block copolymers combining poly[3-methylmorpholine-2,5-dione] (PMMD) and poly[ethylene glycol] (PEG) through ring-opening polymerization. This study provides valuable insights for the biomedical field, especially in drug delivery system design due to the unique properties of the resulting copolymers (Weiwei et al., 2003).
Anti-Juvenile Hormone Activity
Fujita et al. (2005) prepared a series of ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates and tested their activity to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori. This research is significant for pest management strategies and understanding hormone-mediated growth processes in insects (Fujita et al., 2005).
Cellulose Fiber Modification
Katinonkul et al. (2012) compared ionic liquids for pretreatment of oil palm empty fruit bunch (EFB) to enhance enzymatic digestibility and glucose yield. This study is critical for the biofuel industry, as it identifies effective methods for biomass processing, potentially reducing the environmental impact and improving the sustainability of biofuel production (Katinonkul et al., 2012).
特性
IUPAC Name |
3-ethyl-5-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVZZMFSGHCALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



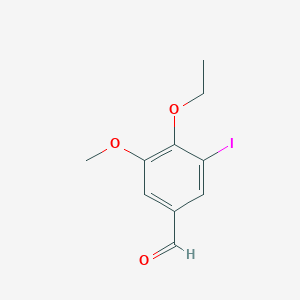

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)


